1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid
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Overview
Description
1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. The presence of the trifluoroethoxy group imparts unique chemical properties, making it a valuable reagent in various chemical transformations.
Preparation Methods
The synthesis of 1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of trifluoroethanol as a starting material, which undergoes a series of reactions to introduce the trifluoroethoxy group. The reaction conditions often involve the use of catalysts such as palladium, and the process may be carried out under inert atmospheres to prevent oxidation .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different functionalized pyrazoles.
Substitution: It participates in nucleophilic substitution reactions, often using reagents like halides and amines.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions but often include functionalized pyrazoles and boronic acid derivatives .
Scientific Research Applications
1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroethoxy group enhances the reactivity and stability of the compound, making it an effective reagent in these reactions .
Comparison with Similar Compounds
1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid can be compared with other boronic acid derivatives such as:
4-Trifluoromethoxyphenylboronic Acid: Similar in having a trifluoromethoxy group, but differs in the aromatic ring structure.
1-Methyl-4-pyrazole Boronic Acid Pinacol Ester: Shares the pyrazole core but has different substituents, affecting its reactivity and applications.
1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic Acid: Another closely related compound with a carboxylic acid group instead of a boronic acid group.
The uniqueness of this compound lies in its specific combination of the trifluoroethoxy group and the boronic acid moiety, which imparts distinct reactivity and stability, making it particularly valuable in Suzuki–Miyaura coupling reactions .
Properties
Molecular Formula |
C6H8BF3N2O3 |
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Molecular Weight |
223.95 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethoxymethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BF3N2O3/c8-6(9,10)3-15-4-12-2-1-5(11-12)7(13)14/h1-2,13-14H,3-4H2 |
InChI Key |
ZDMKBHHCNNZOQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)COCC(F)(F)F)(O)O |
Origin of Product |
United States |
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